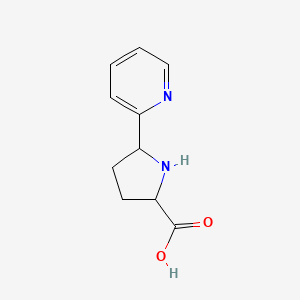

5-(2-Pyridyl)pyrrolidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-pyridin-2-ylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7/h1-3,6,8-9,12H,4-5H2,(H,13,14) |

InChI Key |

OAKAKNDIJONVRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1C2=CC=CC=N2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for Pyrrolidine 2 Carboxylic Acid Derivatives with Pyridyl Moieties

De Novo Synthesis of the Pyrrolidine (B122466) Core

The foundational step in synthesizing these complex molecules is the construction of the five-membered pyrrolidine ring itself. Chemists have developed a variety of methods, ranging from classical cyclization reactions to modern asymmetric cycloadditions, to build this core structure efficiently.

Cyclization Reactions and Methodological Advances

Cyclization reactions represent a direct and effective approach to forming the pyrrolidine ring. One prominent method is the intramolecular cyclization of linear precursors that already contain the necessary atoms. For instance, the cyclization of aminoaldehydes, which can be generated from the ozonolysis of cyclic precursors like oxazines, provides a pathway to the pyrrolidine skeleton. mdpi.com Another powerful technique is the diastereoselective Friedel-Crafts alkylation, where heteroaryl systems, such as pyridine (B92270), react with a cyclic enecarbamate derived from pyroglutamic acid to form 5-heteroaryl-substituted proline analogues. nih.gov This method offers a versatile route to introduce the pyridyl group concurrently with the ring's formation.

Advances in multicomponent reactions (MCRs) have also streamlined the synthesis of highly substituted pyrrolidines. tandfonline.com These reactions combine three or more starting materials in a single step to generate complex products, often with high atom economy. For example, a 1,3-dipolar cycloaddition can be initiated through the condensation of a heterocyclic aldehyde (like pyridine-2-carbaldehyde) with an amino acid ester, which then reacts with a dipolarophile to yield a polysubstituted pyrrolidine. tandfonline.com

A summary of selected cyclization strategies is presented in the table below.

| Method | Precursors | Key Features |

| Intramolecular Cyclization | Aminoaldehydes (from oxazines) | Utilizes chiral pool starting materials for stereocontrol. mdpi.com |

| Friedel-Crafts Alkylation | Cyclic enecarbamates, Heteroaryl compounds | Diastereoselective, introduces heteroaryl group during cyclization. nih.gov |

| Multicomponent Reactions | Aldehydes, Amino acid esters, Dipolarophiles | High efficiency and atom economy; builds complexity in one pot. tandfonline.com |

Asymmetric Cycloaddition Approaches

Asymmetric [3+2] cycloaddition reactions, particularly those involving azomethine ylides, are a cornerstone for the enantioselective synthesis of the pyrrolidine core. acs.orgresearchgate.netunife.it Azomethine ylides are versatile three-atom components that react with electron-deficient alkenes (dipolarophiles) to form the pyrrolidine ring with up to four new stereocenters. unife.it

These reactive intermediates can be generated through several methods. A classic approach involves the condensation of an α-amino acid with an aldehyde, such as pyridine-2-carbaldehyde. tandfonline.com More recent advancements utilize the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams under mild conditions. acs.orgunife.itacs.org This latter method is notable for its broad scope and tolerance of various functional groups on both the amide and the dipolarophile. acs.orgunife.it The reaction's regio- and diastereoselectivity can be high, though it is often dependent on the specific dipolarophile used. acs.org

The power of this approach lies in its ability to control stereochemistry. By using chiral catalysts or auxiliaries, chemists can direct the cycloaddition to favor the formation of a specific stereoisomer, which is critical for biological applications.

Installation of the Pyridyl Moiety

An alternative strategic approach involves forming the pyrrolidine ring first, followed by the introduction of the pyridyl substituent at the C-5 position. This is typically achieved through powerful carbon-carbon bond-forming reactions.

Cross-Coupling Methodologies (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for creating C(sp³)–C(sp²) bonds, making it ideal for attaching a pyridyl group to a pre-formed pyrrolidine ring. nih.govnih.govresearchgate.net This strategy requires a pyrrolidine derivative functionalized at the 5-position with a leaving group (e.g., a bromide) and a pyridylboronic acid or ester, or vice versa. The reaction is catalyzed by a palladium complex and proceeds with a base. nih.gov

While the Suzuki coupling is robust, the reaction of 2-pyridyl organoboron reagents can be challenging due to slow transmetallation and potential for protodeboronation. nih.gov To overcome this, specific catalyst systems and reaction conditions have been developed that are highly active for coupling 2-pyridyl nucleophiles with aryl and heteroaryl halides. nih.gov Another effective variant is the Negishi coupling, which utilizes organozinc reagents. For example, 2-pyridylzinc bromide can be coupled with a 5-bromo-substituted heterocyclic precursor in the presence of a palladium(0) catalyst under very mild conditions. lookchem.com

The following table outlines representative cross-coupling conditions.

| Coupling Type | Pyrrolidine Substrate | Pyridyl Reagent | Catalyst/Conditions |

| Suzuki-Miyaura | 5-Bromo-pyrrolidine-2-carboxylate | 2-Pyridylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O. nih.govresearchgate.net |

| Suzuki-Miyaura | 5-Boryl-pyrrolidine-2-carboxylate | 2-Bromopyridine | Pd₂(dba)₃, Phosphine Ligand, Base. nih.gov |

| Negishi | 5-Bromo-pyrrolidine-2-carboxylate | 2-Pyridylzinc bromide | Pd(PPh₃)₄, THF. lookchem.com |

Direct Arylation and Heteroarylation Strategies

Direct C–H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling. This method forges a C-C bond by activating a C-H bond on one substrate and coupling it with an aryl halide or equivalent on the other. A sulfur-directed, palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines has been developed, demonstrating the feasibility of functionalizing the pyrrolidine ring adjacent to the nitrogen atom. rsc.org

For the synthesis of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid, a strategy involving the direct C-H functionalization of a pyrrolidine derivative at the C-5 position with a 2-halopyridine could be envisioned. While challenging, advances in copper- and palladium-catalyzed C-H activation continue to expand the scope of these transformations. rsc.orgbeilstein-journals.orgrsc.org For example, copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters provides a route to 2-arylpyridines, showcasing the reactivity of these systems. rsc.org Intramolecular C–H arylation of pyridine amides has also been shown to be effective for creating fused heterocyclic systems, further highlighting the potential of palladium catalysis in activating C-H bonds in proximity to nitrogen heterocycles. beilstein-journals.org

Stereoselective Synthesis of 2-Substituted Pyrrolidine-2-carboxylic Acid Systems

Controlling the stereochemistry at both the C-2 and C-5 positions is paramount for creating a specific isomer of this compound. Many stereoselective strategies begin with enantiopure starting materials from the "chiral pool," with L-pyroglutamic acid being a common and versatile precursor. nih.govacs.org

From pyroglutamic acid, various manipulations of the lactam carbonyl can lead to diversely functionalized 2,5-disubstituted pyrrolidines. researchgate.net One approach involves the reduction of enamines derived from pyroglutamic acid, followed by regioselective alkylation, which provides diastereocontrolled access to the desired products. researchgate.net Another strategy relies on a diastereoselective Mannich reaction using a chiral sulfinimine, followed by an iodocyclization to construct the pyrrolidine ring. nih.gov

Intramolecular reactions can also offer excellent stereocontrol. For instance, the deprotonation of N'-aryl urea (B33335) derivatives of substituted proline esters forms a planar enolate. acs.orgresearchgate.net Subsequent migration of the aryl group to the C-2 position can proceed with high diastereoselectivity, influenced by the existing stereocenters on the pyrrolidine ring. acs.orgresearchgate.net This method allows for the creation of α-quaternary proline derivatives in an enantiomerically enriched form.

The choice of synthetic route ultimately dictates the stereochemical outcome. Strategies that build the ring via cycloaddition can set multiple stereocenters in a single step, while methods that functionalize a pre-existing chiral scaffold, like pyroglutamic acid, leverage the inherent stereochemistry of the starting material to guide the formation of new stereocenters. nih.govacs.orgrsc.org

Chiral Auxiliary and Chiral Precursor Approaches

The use of chiral precursors is a foundational strategy for establishing the stereochemistry of the pyrrolidine ring. mdpi.comnih.gov Proline and its derivatives, such as 4-hydroxyproline, are common and effective starting materials, as they provide a pre-existing, optically pure pyrrolidine core. mdpi.comnih.gov The synthesis often begins with the functionalization of these readily available chiral building blocks. nih.gov For instance, (S)-prolinol, derived from the reduction of proline, serves as a key precursor in the synthesis of various pyrrolidine-containing drugs. mdpi.com Another approach involves starting from non-proline-based chiral molecules; for example, a new chiral pyrrolidine has been synthesized using 2,3-O-iso-propylidene-D-erythronolactol as a suitable starting material. nih.gov

Chiral auxiliaries offer another robust method for controlling stereochemistry during synthesis. A notable example is the use of an oxazolidinone as a traceless chiral auxiliary. nih.gov In this approach, the auxiliary is attached to the pyridine precursor, directs the stereochemical outcome of a key transformation like hydrogenation, and is subsequently cleaved, having fulfilled its role without being incorporated into the final product. nih.govresearchgate.net

Table 1: Examples of Chiral Precursors in Pyrrolidine Synthesis

| Chiral Precursor | Synthetic Application | Reference |

| L-Proline / 4-Hydroxy-L-proline | Source of optically pure pyrrolidine ring for drug synthesis. | mdpi.com, nih.gov |

| (S)-Prolinol | Starting material for condensation reactions to form complex pyrrolidines. | mdpi.com |

| 2,3-O-iso-propylidene-D-erythronolactol | Starting material for the synthesis of novel chiral pyrrolidines. | nih.gov |

| Garner's aldehyde | Precursor for synthesizing polyhydroxylated pyrrolidines. | nih.gov |

Catalytic Asymmetric Transformations (e.g., Hydrogenation, Allylation)

Catalytic asymmetric hydrogenation is a powerful and direct method for creating chiral centers. However, the direct hydrogenation of simple pyridines presents a significant challenge due to the strong coordination of both the substrate and the saturated product to the metal catalyst, which can lead to deactivation. dicp.ac.cn Another hurdle is the high stability of the aromatic pyridine ring, which impedes reduction. dicp.ac.cn

To overcome these issues, strategies have been developed that activate the pyridine ring. One effective method involves the formation of pyridinium (B92312) salts, such as N-benzyl-pyridinium bromides. dicp.ac.cn This activation enhances the reactivity of the substrate and eliminates its ability to inhibit the catalyst. dicp.ac.cn Using this strategy, iridium-catalyzed hydrogenation of 2-substituted pyridinium salts has been shown to produce chiral piperidines with high enantioselectivity. dicp.ac.cn More directly relevant to the target scaffold, a manganese-catalyzed asymmetric hydrogenation of pyridyl cyclic N-alkyl imines provides an efficient route to chiral α-(hetero)aryl pyrrolidines. acs.org This method avoids the use of more expensive noble metal catalysts and demonstrates superior performance in some cases. acs.org

Another important catalytic asymmetric transformation is the [3 + 2] dipolar cycloaddition. An iridium-catalyzed reductive approach can generate azomethine ylides from amide and lactam precursors. acs.org These ylides then undergo cycloaddition with various dipolarophiles to yield highly functionalized pyrrolidines under mild conditions. acs.orgunife.it

Table 2: Catalytic Asymmetric Hydrogenation Strategies for Pyridyl Moieties

| Catalyst System | Substrate Type | Key Feature | Reference |

| Manganese-based catalyst | Pyridyl cyclic N-alkyl imines | Direct route to chiral α-(hetero)aryl pyrrolidines using a base-metal catalyst. | acs.org |

| [{Ir(cod)Cl}₂]/(S)-MeO-biphep/I₂ | Activated Pyridinium Salts | Activation as pyridinium bromide avoids catalyst inhibition and enhances reactivity. | dicp.ac.cn |

| Rhodium-based catalyst | Nicotinates (Pyridine derivatives) | An efficient three-step hydrogenation process. | dicp.ac.cn |

C(sp³)-H Activation Strategies

Direct functionalization of unactivated C(sp³)–H bonds represents a highly efficient and atom-economical synthetic strategy. nih.gov This approach avoids the need for pre-functionalized substrates, shortening synthetic sequences. In the context of pyrrolidine synthesis, palladium-catalyzed C(sp³)–H activation has been successfully employed to introduce aryl groups. nih.govacs.org

A common tactic involves the use of a directing group attached to the pyrrolidine nitrogen. The 8-aminoquinoline (B160924) (8-AQ) moiety has proven to be a particularly effective directing group. nih.govrsc.org For example, starting with N-Boc-D-proline, an amide is formed with 8-aminoquinoline. nih.gov This directs a palladium catalyst to activate a specific C(sp³)–H bond on the pyrrolidine ring, allowing for arylation. nih.govacs.org This method has been used to produce cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org After the C–H activation step, the 8-AQ directing group can be removed under basic conditions. nih.gov

Recent advances have also explored biocatalytic approaches. Directed evolution of cytochrome P411 has yielded enzyme variants capable of catalyzing the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds to construct chiral pyrrolidine derivatives with good enantioselectivity. nih.gov

Table 3: C(sp³)-H Activation Strategies for Pyrrolidine Functionalization

| Strategy | Catalyst/System | Directing Group | Key Application | Reference |

| C-H Arylation | Palladium(II) acetate | 8-Aminoquinoline (8-AQ) | Regio- and stereospecific arylation at the C-3 position of proline derivatives. | nih.gov, acs.org |

| C-H Functionalization | Palladium Catalyst | Methoxyaminoquinoline | C-3 arylation of proline derivatives; directing group is readily removed. | acs.org |

| Intramolecular Amination | Engineered Cytochrome P411 | N/A (Enzyme active site) | Biocatalytic construction of chiral pyrrolidines from organic azides. | nih.gov |

| Intramolecular Amination | Palladium(II)/Ag(I) system | Native Carboxylic Acid with specialized ligands | δ-thiolation of aliphatic α-amino acids. | researchgate.net |

Protecting Group Chemistry in Multi-Step Synthesis

The synthesis of complex molecules like this compound invariably requires a carefully planned protecting group strategy to mask reactive functional groups and ensure selectivity. jocpr.com The pyrrolidine nitrogen and the carboxylic acid are the two main functional groups that typically require protection during multi-step sequences.

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for the nitrogen atom of the pyrrolidine ring. nih.govnih.govnih.gov N-Boc-pyrrolidine or N-Boc-proline are frequently used as starting materials. nih.govnih.gov The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA). nih.govgoogle.com

For the carboxylic acid moiety, protection as an ester (e.g., methyl or tert-butyl ester) is common. nih.gov In C(sp³)-H activation strategies, the directing group itself, such as 8-aminoquinoline, also functions as a temporary protecting group for the carboxylic acid in the form of an amide, which is cleaved in a later step. nih.gov The choice of protecting groups must be orthogonal, meaning each can be removed selectively without affecting the others, which is crucial for controlling the synthetic route. jocpr.com

Table 4: Common Protecting Groups in Pyrrolidine Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Reference |

| Amine (Pyrrolidine Nitrogen) | tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA in DCM). | nih.gov, nih.gov |

| Amine (Pyrrolidine Nitrogen) | Carboxybenzyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C). | unibo.it |

| Carboxylic Acid | tert-Butyl ester | t-Bu | Acidic conditions (e.g., TFA, HCl). | jocpr.com |

| Alcohol | Pivaloyl | Piv / Pv | Basic hydrolysis or other nucleophiles. | wikipedia.org |

Chemical Transformations and Functionalization of 5 2 Pyridyl Pyrrolidine 2 Carboxylic Acid Systems

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and conjugates with larger biomolecules like peptides.

The carboxylic acid of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid can be readily converted into esters and amides through standard coupling reactions. These transformations are fundamental for creating libraries of compounds with varied steric and electronic properties.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by peptide coupling reagents to form a stable amide bond. researchgate.netresearchgate.net The use of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC), often in combination with additives like N-hydroxysuccinimide (NHS), promotes efficient amide bond formation. mdpi.com A variety of amines can be used, leading to a wide array of N-substituted amides. rsc.org

Below is a table summarizing typical conditions for these reactions.

| Reaction Type | Reagents & Conditions | Product |

| Esterification | R-OH, H₂SO₄ (cat.), Heat | 5-(2-Pyridyl)pyrrolidine-2-carboxylate ester |

| Amidation | R₁R₂NH, EDCI/NHS, DMF, Room Temp. | N-substituted-5-(2-Pyridyl)pyrrolidine-2-carboxamide |

This table illustrates common synthetic routes for the derivatization of the carboxylic acid moiety.

The structure of this compound, being a proline analogue, makes it an attractive building block for incorporation into peptides. Its carboxylic acid can be activated and coupled to the N-terminus of a peptide chain or an amino acid residue using solid-phase peptide synthesis (SPPS) techniques. researchgate.net

The carboxylic acid group is reactive towards carbodiimides, and reagents like EDCI or combinations of EDCI/NHS are used to conjugate the molecule to proteins or other carriers through carboxyl-to-amine crosslinking. neulandlabs.com The unique electrophilic nature of related nonproteinogenic amino acids, such as those containing an aziridine-2-carboxylic acid moiety, allows for site-selective conjugation with various nucleophiles. nih.gov This principle can be extended to create complex peptide conjugates. Thiol-based chemistries are also a common strategy for conjugation to cysteine residues within a peptide. neulandlabs.com

Strategies for peptide conjugation include:

Solid-Phase Peptide Synthesis (SPPS): The Fmoc-protected version of this compound can be used as a non-canonical amino acid in automated or manual peptide synthesizers.

Solution-Phase Coupling: The molecule can be coupled to a peptide fragment in solution using standard peptide coupling reagents like HATU or HOBt. researchgate.net

Reactivity and Modifications of the Pyridyl Substituent

The pyridine (B92270) ring offers another avenue for chemical modification, although it is generally less reactive towards electrophilic substitution than benzene. Modifications can tune the electronic properties and steric profile of the entire molecule. nih.gov

The reactivity of the pyridine ring can be modulated by substitution. Electron-donating groups can enhance catalytic activity in metal complexes, while electron-withdrawing groups can shift redox potentials. nih.gov The pyridine nitrogen is basic and can be protonated, alkylated, or oxidized. nih.gov

Potential modifications include:

N-Oxidation: Reaction with an oxidizing agent like m-CPBA can form the corresponding pyridine-N-oxide.

Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation can occur under harsh conditions, typically directing to the 3- and 5-positions relative to the ring nitrogen.

Nucleophilic Aromatic Substitution: The pyridyl ring can be susceptible to nucleophilic attack, especially if activated by an electron-withdrawing group or upon formation of an N-oxide.

Cross-Coupling Reactions: A halogenated pyridyl derivative could undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

It has been noted that in the presence of a manganese source, H₂O₂, and a base, certain pyridyl-containing ligands can decompose to form pyridine-2-carboxylic acid, which then acts as the active catalyst. researchgate.net This highlights a potential reactivity pathway for the pyridyl moiety under specific oxidative conditions.

Synthesis of Advanced Derivatives of this compound for Targeted Research Applications

The unique structural scaffold of this compound, which combines the rigidity of the pyrrolidine (B122466) ring with the coordinating properties of the pyridine moiety and the carboxylic acid functional group, has made it a valuable starting material for the synthesis of a diverse array of advanced derivatives. These derivatives are specifically designed to probe biological systems, act as catalysts in asymmetric synthesis, or serve as specialized ligands for metal complexes. The strategic functionalization of this core structure allows for the fine-tuning of steric and electronic properties, leading to compounds with tailored activities and applications in various fields of chemical and biomedical research.

The synthesis of these advanced derivatives typically involves chemical transformations targeting the carboxylic acid group, the secondary amine of the pyrrolidine ring, or modifications to the pyridine ring. These modifications are crucial for developing compounds with specific functionalities, such as enhanced binding affinity to biological targets or improved catalytic efficiency.

Derivatives for Medicinal Chemistry Research

In the realm of medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. For instance, the core structure is utilized in the development of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is a target for the treatment of type 2 diabetes.

One notable example is the synthesis of complex derivatives where the this compound scaffold is incorporated into a larger molecular framework. The synthesis of potent DPP-IV inhibitors has been achieved through the modification of the carboxylic acid and the pyrrolidine nitrogen. For example, structure-activity relationship studies have led to the discovery of highly potent and selective inhibitors by introducing substituents at the 5-position of the pyrrolidine ring.

A key synthetic intermediate in the creation of such complex molecules is a derivative of the core structure, specifically a 2-cyano-5-ethynyl-pyrrolidine derivative. This highlights the importance of functionalizing the pyrrolidine ring to achieve desired biological activity. The synthesis of these advanced compounds underscores the versatility of the this compound system as a foundational element in drug discovery.

Ligands for Asymmetric Catalysis

The chiral nature of this compound makes it an attractive scaffold for the development of novel ligands for asymmetric catalysis. By modifying the core structure, researchers can create ligands that can coordinate with metal centers to form catalysts capable of promoting stereoselective transformations.

The synthesis of these ligands often involves the derivatization of the carboxylic acid and the pyrrolidine nitrogen to introduce additional coordinating groups or sterically demanding substituents. These modifications are designed to create a specific chiral environment around the metal center, which in turn directs the stereochemical outcome of the catalyzed reaction.

For example, novel chiral ligands based on a 2,4-pyrrolidine scaffold have been prepared from commercially available starting materials. These ligands feature diverse coordinating properties and have been successfully employed in asymmetric conjugate addition reactions.

Probes for Biological Systems

Derivatives of this compound are also synthesized to serve as molecular probes for studying biological processes. These compounds can be designed to interact with specific biological targets, such as receptors or enzymes, thereby helping to elucidate their function and role in disease.

The synthesis of these probes often involves the incorporation of reporter groups, such as fluorescent tags or radiolabels, into the this compound scaffold. This allows for the visualization and quantification of the interaction between the probe and its biological target.

For instance, pyrrolidine derivatives have been synthesized and evaluated for their binding affinity to the CXCR4 receptor, which is involved in cancer metastasis and HIV entry. These studies have shown that the position of substituents on the pyridine ring can significantly impact the binding affinity, demonstrating the importance of precise structural modifications.

| Derivative Class | Research Application | Key Synthetic Modifications | Example of Application |

| Medicinal Chemistry | Enzyme Inhibition | Functionalization of the pyrrolidine ring, modification of the carboxylic acid. | Development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for diabetes treatment. |

| Asymmetric Catalysis | Chiral Ligand Synthesis | Derivatization of the carboxylic acid and pyrrolidine nitrogen to introduce coordinating groups. | Zinc-mediated asymmetric conjugate addition of terminal alkynes to coumarin derivatives. |

| Biological Probes | Target Identification and Validation | Incorporation of reporter groups (e.g., fluorescent tags). | Probing the CXCR4 receptor to study its role in disease. |

Computational and Theoretical Chemistry Studies of Pyrrolidine Pyridyl Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational study of pyrrolidine-pyridyl systems. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy for predicting molecular properties. These calculations are foundational for geometry optimization, conformational analysis, and understanding the electronic landscape of the molecule.

The three-dimensional structure of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid is crucial for its function and reactivity. The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation is influenced by the stereoelectronic effects of its substituents. For proline, a related pyrrolidine carboxylic acid, the ring puckering can be controlled by substituents at the C4 position, leading to preferred Cγ-exo or Cγ-endo conformations nih.gov. The presence of the bulky pyridyl group at position 5 and the carboxylic acid at position 2 significantly influences the conformational preference of the pyrrolidine ring in the target molecule.

Geometry optimization calculations using DFT are employed to find the most stable (lowest energy) conformation. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule to locate the minimum on the potential energy surface. For N-substituted pyrrolidine derivatives, computational studies have identified multiple low-energy conformers, and their relative populations can be estimated using thermodynamic calculations based on the Boltzmann weighting factor researchgate.net. In the case of 1-(3-Pyridyl)pyrrolidine-2,5-dione, X-ray crystallography revealed a significant dihedral angle of 64.58° between the pyridine (B92270) and pyrrolidine rings, indicating that steric and electronic factors force a twisted conformation nih.gov. A similar analysis for this compound would be essential to determine its preferred three-dimensional shape.

Table 1: Representative Calculated Geometrical Parameters for a Pyrrolidine-Carboxylic Acid System Data modeled after similar structures analyzed by DFT methods.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (pyrrolidine) | 1.46 | ||

| C-C (pyrrolidine) | 1.54 | ||

| C=O (carboxyl) | 1.21 | ||

| C-O (carboxyl) | 1.35 | ||

| N-C-C (pyrrolidine) | 104-106 | ||

| O=C-O (carboxyl) | ~125 | ||

| C-C-N-C (puckering) | 15-40 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability researchgate.net.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and more chemically reactive researchgate.netscirp.org. In systems containing pyridine and phenyl rings, DFT calculations show that the π-electrons of the aromatic systems are typically distributed across both the HOMO and LUMO levels semanticscholar.org. For quinoline, a related nitrogen-containing aromatic system, the HOMO-LUMO energy gap was calculated to be approximately 4.83 eV, indicating significant charge transfer interactions within the molecule scirp.org. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed across the pyridyl ring and the electron-withdrawing carboxylic acid group.

Table 2: Calculated Electronic Properties from DFT Analysis Values are representative and based on calculations of similar heterocyclic carboxylic acids.

| Property | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.0 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.5 to 6.0 | Energy required to remove an electron (≈ -EHOMO) |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For molecules containing pyridyl and carbonyl groups, MEP maps consistently show regions of high electron density (red) around the nitrogen heteroatom of the pyridine ring and the oxygen atoms of the carboxylic acid group semanticscholar.orgresearchgate.net. These sites represent the most likely locations for protonation and coordination with metal ions. The hydrogen atom of the carboxylic acid's hydroxyl group would appear as a region of high positive potential (blue), making it the primary site for deprotonation and acidic behavior. Understanding the MEP is crucial for predicting how this compound will interact with biological targets like proteins and enzymes.

Theoretical Investigations of Aromaticity and Stability

The pyridyl group of this compound is an aromatic system, which confers significant stability to the molecule. Aromaticity can be quantified using various theoretical indices. While the pyrrolidine ring is saturated and thus non-aromatic, its substituents can influence the electronic properties and stability of the adjacent pyridyl ring.

Computational Studies on Reaction Mechanisms and Pathways

Theoretical calculations are instrumental in elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. For this compound, computational studies could explore various synthetic and degradation pathways.

For instance, the synthesis of pyrrolidine rings can occur via numerous routes, including the ring contraction of pyridines nih.gov. DFT calculations can model the energetics of such pathways, including the Gibbs free energies of intermediates and transition states, to determine the most plausible reaction mechanism nih.gov. Another relevant reaction is decarboxylation. A DFT investigation into the decarboxylation of pyrrole-2-carboxylic acid, a related compound, revealed that the presence of a proton catalyst significantly lowers the energy barrier for the C-C bond cleavage, providing a detailed mechanistic picture of the reaction researchgate.net. Similar computational studies could predict the stability of this compound and its propensity to undergo decarboxylation under various conditions.

Applications in Advanced Synthetic Methodologies and Catalysis

Role as Chiral Building Blocks in Asymmetric Synthesis

The stereochemically defined structure of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid serves as an excellent starting point for the synthesis of complex chiral molecules. Its rigid pyrrolidine (B122466) core provides a predictable platform for the introduction of new stereocenters.

While specific examples detailing the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the broader class of substituted chiral pyrrolidines is well-established as a cornerstone in the enantioselective synthesis of a wide array of biologically active compounds. mdpi.com The foundational principles of employing chiral pyrrolidine scaffolds, such as that found in proline and its derivatives, are central to many synthetic strategies. nih.gov These strategies often involve the elaboration of the pyrrolidine ring to construct intricate molecular architectures. For instance, the synthesis of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, which share a similar structural motif, highlights the utility of the pyrrolidine core in creating stereochemically rich molecules with potential applications in medicinal chemistry. nih.gov

The stereochemical information embedded within this compound can be effectively transferred to product molecules during the course of a reaction. This ability to induce stereoselectivity is a hallmark of chiral building blocks. The pyrrolidine framework, with its defined stereocenters, can direct the approach of reagents to a prochiral substrate from a specific face, leading to the preferential formation of one enantiomer or diastereomer. This principle is fundamental to asymmetric synthesis and is a key reason for the widespread use of proline and its analogs in stereoselective transformations. mdpi.com

Design and Application in Ligand Chemistry

The presence of both a pyridine (B92270) nitrogen and a carboxylic acid group, in addition to the pyrrolidine nitrogen, makes this compound an excellent candidate for the design of chiral ligands for transition metal catalysis.

Derivatives of this compound can be readily modified to create a diverse range of chiral ligands. These ligands can coordinate to transition metals, forming chiral catalysts that can effect a variety of asymmetric transformations. The combination of the chiral pyrrolidine backbone with the pyridyl and carboxylate coordinating groups allows for the formation of stable and well-defined metal complexes. mdpi.com The stereochemical environment created by the ligand around the metal center is crucial for achieving high enantioselectivity in catalytic reactions. acs.orgnih.gov While specific examples of ligands derived directly from this compound are not extensively detailed in the available literature, the synthesis of pyridinyl-substituted pyrrolidine derivatives for use as chiral metal catalysts has been explored.

Table 1: Potential Applications of Chiral Ligands Derived from this compound in Transition Metal Catalysis

| Catalytic Reaction | Potential Metal Center | Expected Outcome |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Enantioselective reduction of prochiral olefins and ketones. |

| Asymmetric C-H Functionalization | Palladium, Rhodium | Stereoselective formation of C-C and C-heteroatom bonds. mdpi.com |

| Asymmetric Allylic Alkylation | Palladium, Iridium | Enantioselective formation of C-C bonds. |

| Asymmetric Diels-Alder Reaction | Copper, Lewis Acids | Diastereo- and enantioselective cycloaddition reactions. |

This table is illustrative and based on the general utility of chiral pyridyl and pyrrolidine-based ligands in transition metal catalysis.

The coordination of this compound to metal centers is expected to be multidentate, involving the nitrogen atom of the pyridine ring, the nitrogen atom of the pyrrolidine ring, and one or both oxygen atoms of the carboxylic acid group. This can lead to the formation of stable chelate rings, which can influence the geometry and reactivity of the resulting metal complex. The specific coordination mode will depend on the metal ion, its oxidation state, and the reaction conditions. The study of the coordination chemistry of such ligands is crucial for understanding the mechanism of catalysis and for the rational design of new and improved catalysts. nih.govresearchgate.net

Utilization in Organocatalysis

The field of organocatalysis has seen a surge in the use of small organic molecules as catalysts for asymmetric transformations. Proline and its derivatives are among the most successful classes of organocatalysts. The secondary amine of the pyrrolidine ring in these molecules can react with carbonyl compounds to form enamines or iminium ions, which then participate in stereoselective reactions.

While direct applications of this compound as an organocatalyst are not widely reported, its structural similarity to proline suggests its potential in this area. The presence of the pyridyl group could influence the catalyst's solubility, steric environment, and electronic properties, potentially leading to unique reactivity and selectivity profiles compared to proline. researchgate.netnih.gov The development of proline-derived organocatalysts with various substituents has been a fruitful area of research, often leading to catalysts with improved performance in specific reactions. researchgate.net

Table 2: Potential Organocatalytic Reactions for this compound Derivatives

| Reaction Type | Activation Mode | Potential Substrates |

| Aldol Reaction | Enamine catalysis | Aldehydes, Ketones |

| Mannich Reaction | Enamine catalysis | Aldehydes, Ketones, Imines |

| Michael Addition | Enamine catalysis | α,β-Unsaturated carbonyls, Nitroalkenes |

| Diels-Alder Reaction | Iminium ion catalysis | α,β-Unsaturated aldehydes, Dienes |

This table is illustrative and based on the established reactivity of proline and its derivatives in organocatalysis.

Mechanisms of Organocatalytic Transformations

The catalytic activity of this compound is rooted in the principles of enamine catalysis, a mechanism well-established for proline and its derivatives. unibo.itmdpi.com The catalytic cycle typically begins with the reaction between the secondary amine of the pyrrolidine ring and a carbonyl compound (such as a ketone or aldehyde) to form a nucleophilic enamine intermediate after the loss of a water molecule. nih.gov

This enamine formation is a crucial activation step, as it raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl substrate, making it a more potent nucleophile. The chirality of the catalyst is transferred during this process, setting the stage for an enantioselective transformation.

The second key component of the catalyst, the carboxylic acid group, acts as a Brønsted acid. It protonates and activates an electrophile (for instance, an aldehyde in an aldol reaction or a nitroalkene in a Michael addition) through hydrogen bonding. unibo.itnih.gov This dual activation model allows the catalyst to bring the nucleophilic enamine and the activated electrophile together in a highly organized, chiral transition state.

The specific contribution of the 5-(2-pyridyl) substituent is multifaceted. The pyridine ring is an electron-withdrawing group, which can modulate the acidity of the carboxylic acid and the nucleophilicity of the enamine intermediate. Furthermore, the nitrogen atom of the pyridyl group can act as a hydrogen bond acceptor or a potential coordination site, further organizing the transition state assembly and influencing the stereochemical outcome of the reaction. The stereochemistry of the final product is determined by the facial selectivity of the enamine's attack on the electrophile, which is directed by the steric hindrance and electronic interactions within this transition state. After the key carbon-carbon bond formation, the resulting intermediate is hydrolyzed to release the product and regenerate the catalyst, thus completing the catalytic cycle.

Enantioselective Catalytic Performance in Model Reactions

While extensive research has highlighted the utility of various proline derivatives, specific performance data for this compound in benchmark organocatalytic reactions is not extensively documented in publicly available literature. However, the performance of structurally related pyrrolidine-based organocatalysts provides insight into the expected efficacy of this compound class.

For instance, pyrrolidine-based catalysts featuring nitrogen-containing heterocyclic moieties have demonstrated high efficiency and stereoselectivity in key transformations such as the Michael addition. This reaction, which involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental method for carbon-carbon bond formation. The data presented below illustrates the typical catalytic performance of a related bifunctional pyrrolidine organocatalyst in the enantioselective Michael addition of aldehydes to nitroolefins, a common model reaction for evaluating catalyst performance. nih.gov

| Entry | Aldehyde | Nitroolefin | Time (h) | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (% ee, syn) |

|---|---|---|---|---|---|---|

| 1 | Propanal | trans-β-nitrostyrene | 24 | 85 | 95:5 | 99 |

| 2 | Butanal | trans-β-nitrostyrene | 30 | 82 | 94:6 | 98 |

| 3 | Pentanal | trans-β-nitrostyrene | 36 | 80 | 93:7 | 97 |

| 4 | 3-Methylbutanal | trans-β-nitrostyrene | 48 | 75 | 96:4 | 99 |

| 5 | Cyclohexanecarbaldehyde | trans-β-nitrostyrene | 72 | 70 | 98:2 | 99 |

This table presents representative data for a related pyrrolidine-based organocatalyst in the Michael addition to illustrate typical performance and is not specific to this compound.

The high yields, diastereoselectivities, and enantioselectivities observed are characteristic of well-designed bifunctional organocatalysts. It is anticipated that this compound would exhibit comparable performance, with the pyridyl moiety potentially offering advantages in terms of catalyst solubility, stability, and fine-tuning of its stereodirecting influence.

Structure Activity Relationship Sar Methodologies for Pyrrolidine Pyridyl Compounds

Methodological Frameworks for SAR Studies

SAR studies for pyrrolidine-pyridyl compounds employ a combination of experimental and computational methodologies to build a comprehensive understanding of the molecule's pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. numberanalytics.com

Experimental Frameworks: The primary experimental approach involves the synthesis of a series of analogues where specific parts of the "5-(2-Pyridyl)pyrrolidine-2-carboxylic acid" molecule are systematically altered. numberanalytics.com These parts typically include:

The Pyrrolidine (B122466) Ring: Modifications can include altering the stereochemistry of the chiral centers, introducing substituents, or changing the ring size.

The Pyridine (B92270) Ring: Substituents can be added at various positions (e.g., positions 3, 4, 5, or 6) to probe steric and electronic effects. The nitrogen atom's position within the ring could also be moved to create different isomers (e.g., 3-pyridyl or 4-pyridyl).

The Carboxylic Acid Group: This group can be converted to esters, amides, or bioisosteres to evaluate the importance of the acidic proton and its hydrogen bonding capability.

Once synthesized, these analogues are subjected to biological assays to measure their activity (e.g., binding affinity, enzyme inhibition). The resulting data allows researchers to identify which structural features are critical for activity.

Computational Frameworks: Computational methods are integral to modern SAR studies, offering predictive power and helping to rationalize experimental findings.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net For pyrrolidine derivatives, 2D-QSAR and 3D-QSAR models have been developed. These models can predict the activity of unsynthesized compounds and highlight key physicochemical properties—such as electronic effects, polarity, and molecular shape—that govern their potency. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For pyrrolidine-pyridyl compounds, docking studies can reveal key interactions, like hydrogen bonds formed by the carboxylic acid or the pyridine nitrogen, and hydrophobic interactions involving the ring systems. nih.govnih.gov

Pharmacophore Modeling: This method identifies the common structural features and their spatial arrangement that are essential for activity across a set of active molecules. The resulting model serves as a template for designing new compounds with a higher probability of being active. nih.gov

Rational Design and Synthesis of Analogues for SAR Probing

The rational design of analogues is a hypothesis-driven process guided by existing SAR data, structural information of the biological target, and computational modeling. acs.org The goal is to create new molecules that test specific hypotheses about how the compound interacts with its target.

Design Strategies:

Scaffold Hopping: This involves replacing the central pyrrolidine-pyridyl core with a different, but functionally similar, bicyclic heteroaromatic system to explore new chemical space and potentially improve properties like metabolic stability or solubility. nih.gov

Functional Group Modification: Based on the understanding of the pharmacophore, functional groups are modified. For instance, if a hydrogen bond is deemed crucial, the carboxylic acid might be replaced with other hydrogen bond donors/acceptors. If a hydrophobic pocket is identified in the target, bulky, lipophilic groups might be added to the pyridine ring. nih.gov

Stereochemical Exploration: The pyrrolidine ring in this compound contains at least two chiral centers. The synthesis and testing of different stereoisomers are critical, as biological systems are chiral and often show high stereoselectivity, meaning one isomer may be significantly more active than others. nih.gov

Synthetic Approaches: The synthesis of these rationally designed analogues often relies on versatile and efficient chemical reactions.

1,3-Dipolar Cycloaddition: This is a classic and powerful method for constructing the pyrrolidine ring. It involves the reaction of an azomethine ylide with an alkene, allowing for the creation of highly substituted and stereochemically complex pyrrolidine rings. nih.gov

Functionalization of Proline Derivatives: Commercially available derivatives of proline, which already contain the pyrrolidine-2-carboxylic acid core, can be used as starting materials. The pyridine ring can then be introduced through various coupling reactions. mdpi.com

Multi-component Reactions: Reactions like the Joullié–Ugi reaction allow for the rapid assembly of complex molecules from simple starting materials in a single step, enabling the efficient creation of diverse libraries of analogues for SAR screening. acs.org

Influence of Structural Modifications on Chemical Reactivity and Interactions

Every modification to the this compound structure can influence its physicochemical properties, chemical reactivity, and ultimately, its biological interactions.

Modifications to the Pyridine Ring: The pyridine ring is a key interaction site. Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. nih.gov

Substituent Effects: Adding electron-withdrawing or electron-donating groups to the pyridine ring alters its basicity (pKa) and electronic distribution. This can modulate the strength of hydrogen bonds and cation-π interactions. mdpi.com Studies on analogues of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, a related compound, have shown that substitutions on the pyridine ring can dramatically alter binding affinity for nicotinic acetylcholine (B1216132) receptors, with Ki values spanning several orders of magnitude. nih.gov

Steric Hindrance: Introducing bulky substituents can either enhance binding by filling a hydrophobic pocket or decrease it by causing steric clashes with the target protein. For example, substituting the pyridine ring with bulky phenyl or heteroaryl groups has been used to probe the steric tolerance of receptor binding sites. nih.gov

The following table presents SAR data for a series of pyridine-modified analogues of a related pyrrolidine-pyridyl compound, demonstrating the profound effect of substitution on receptor binding affinity.

| Compound | Modification on Pyridine Ring | Binding Affinity (Ki, nM) |

|---|---|---|

| Analogue 1 | 2-Chloro | 1.5 |

| Analogue 2 | 4-Chloro | 1.4 |

| Analogue 3 | 5-Chloro | 0.15 |

| Analogue 4 | 6-Chloro | >9000 |

| Analogue 5 | 5-Phenyl | 0.055 |

| Analogue 6 | 5-Bromo | 0.14 |

| Analogue 7 | 5-Iodo | 0.11 |

Modifications to the Pyrrolidine Ring: The saturated, non-planar nature of the pyrrolidine ring allows it to present its substituents in precise three-dimensional orientations, which is critical for interacting with specific biological targets. nih.gov

Stereochemistry: The spatial orientation of the pyridyl group and the carboxylic acid group relative to each other is dictated by the stereochemistry at positions 2 and 5 of the pyrrolidine ring. Changing from a cis to a trans relationship, or from an (R) to an (S) configuration at one of the centers, can lead to a complete loss of activity by preventing the molecule from fitting correctly into its binding site.

Substituents: Adding substituents to the pyrrolidine ring can influence its conformation and provide additional points of interaction. For example, hydroxyl groups can introduce new hydrogen bonding opportunities, while alkyl groups can engage in hydrophobic interactions. SAR studies on various pyrrolidine-based inhibitors have shown that such substitutions significantly impact activity. researchgate.net

Modifications to the Carboxylic Acid: The carboxylic acid group is highly polar and typically ionized at physiological pH. It is a strong hydrogen bond donor and acceptor and can form crucial salt-bridge interactions with positively charged residues (like arginine or lysine) in a protein's active site.

Esterification/Amidation: Converting the carboxylic acid to an ester or an amide removes the acidic proton and changes its hydrogen bonding properties. This is a common strategy to probe the necessity of the acidic group for activity. If activity is lost, it strongly suggests the carboxylate is involved in a critical ionic or hydrogen-bonding interaction.

Bioisosteric Replacement: Replacing the carboxylic acid with another acidic group, such as a tetrazole, can maintain the acidic character while altering other properties like size, shape, and metabolic stability. This helps to refine the understanding of the specific requirements of the binding pocket.

Environmental Fate and Degradation Pathways Academic Perspective

Biodegradation Studies of N-Heterocyclic Compounds

The biodegradation of N-heterocyclic compounds is a key process in their environmental removal. Microorganisms, particularly bacteria, have been shown to utilize such compounds as sources of carbon and nitrogen. tandfonline.com

The structure of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid suggests that it is susceptible to microbial attack. The pyridine (B92270) ring, a common N-heterocyclic structure, and its derivatives are known to be biodegradable. tandfonline.comnih.gov Bacteria are capable of degrading simple pyridine derivatives, with pyridinecarboxylic acids being particularly amenable to microbial metabolism. tandfonline.com The degradation of the pyridine ring often commences with hydroxylation, followed by ring cleavage. tandfonline.com In some cases, initial reductive steps may occur. tandfonline.com For instance, the bacterium Arthrobacter sp. has been shown to degrade pyridine through a pathway that involves a direct oxidative cleavage of the pyridine ring, ultimately leading to the formation of succinic acid. nih.govnih.gov

The pyrrolidine (B122466) ring is also subject to biodegradation. Studies have demonstrated that pyrrolidine can be degraded under both aerobic and anaerobic conditions. nih.govnih.gov Under denitrifying conditions, certain microbial consortia can utilize pyrrolidine as a source of carbon, nitrogen, and energy. nih.gov

Given that this compound contains both a pyridinecarboxylic acid moiety and a pyrrolidine ring, it is anticipated that various microorganisms could contribute to its breakdown. The degradation would likely proceed through pathways that target one or both of these rings.

Table 1: Microbial Degradation of Related N-Heterocyclic Compounds

| Compound | Microorganism(s) | Degradation Pathway Highlights | Reference(s) |

| Pyridine | Arthrobacter sp. | Direct oxidative ring cleavage leading to succinic acid. | nih.govnih.gov |

| Pyridinecarboxylic Acids | Various bacteria | Generally susceptible to biodegradation, often initiated by hydroxylation. | tandfonline.com |

| Picolinic Acid | Rhodococcus sp. | Aerobic degradation with 6-hydroxypicolinic acid as a major metabolite. | mdpi.com |

| Pyrrolidine | Microbial consortia | Anaerobic degradation coupled with nitrate (B79036) reduction. | nih.gov |

| Pyrrolidine | Sewage sludge microorganisms | Aerobic degradation. | nih.gov |

This table is interactive and can be sorted by column.

Chemical Stability and Degradation Mechanisms under Environmental Conditions

Abiotic degradation processes, including photolysis and hydrolysis, also play a role in the environmental fate of chemical compounds.

Chemical Stability and Hydrolysis: The stability of N-heterocyclic compounds in water is an important factor in their persistence. Hydrolysis, the reaction with water, can be a significant degradation pathway for some compounds, often influenced by pH. nist.gov For this compound, the ester-like linkage is absent, suggesting that hydrolysis of the core structure is unlikely to be a primary degradation route under typical environmental pH conditions (pH 5-9). However, the stability can be influenced by the presence of specific functional groups and environmental conditions. nih.gov

Photolysis: Photolysis, or degradation by sunlight, can be a significant removal mechanism for pyridine-containing compounds. tandfonline.com Pyridine itself is not expected to undergo direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm. nih.gov However, the presence of substituents can alter the absorption spectrum. The photolysis of pyridine in the presence of UV light can lead to the formation of succinic acid. nih.gov The vapor-phase reaction of pyrrolidine with photochemically-produced hydroxyl radicals is estimated to have a half-life of 5 hours, indicating that this can be a significant atmospheric degradation pathway. nih.gov Photocatalytic degradation of pyrrolidine in water using titanium dioxide has also been shown to be effective. scispace.com

The combined pyridyl and pyrrolidine structure of this compound suggests that it may be susceptible to indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals in the atmosphere and aquatic environments.

Table 2: Summary of Potential Environmental Degradation Pathways

| Degradation Pathway | Relevance to this compound | Key Factors | Expected Byproducts (based on related compounds) | Reference(s) |

| Aerobic Biodegradation | High | Presence of adapted microorganisms, oxygen, nutrients. | Hydroxylated intermediates, ring cleavage products (e.g., succinic acid). | tandfonline.comnih.govnih.gov |

| Anaerobic Biodegradation | Moderate | Presence of anaerobic microbial consortia, electron acceptors (e.g., nitrate). | Ring cleavage products. | nih.gov |

| Hydrolysis | Low | pH, temperature. | Not expected to be a primary pathway for the core structure. | nist.govnih.gov |

| Photolysis | Moderate | Sunlight intensity, presence of photosensitizers and reactive species (e.g., hydroxyl radicals). | Oxidized and ring-opened products (e.g., succinic acid). | nih.govnih.gov |

This table is interactive and can be sorted by column.

Q & A

Q. What are the standard synthetic routes for 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

- Diastereoselective Azidation : A method analogous to the synthesis of related pyrrolidine derivatives involves azidation of a thiazoline ester precursor, followed by deprotection and purification via freeze-drying. This approach yields high purity (86%) and is confirmed by NMR and HPLC .

- Condensation-Cyclization : A common route for pyridine-pyrrolidine hybrids involves condensation of aldehydes (e.g., pyridine derivatives) with aminopyridine intermediates, followed by cyclization using catalysts like palladium or copper in solvents such as DMF .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming stereochemistry and functional groups. For example, pyrrolidine ring protons typically resonate between δ 1.5–3.5 ppm, while pyridyl protons appear as doublets near δ 8.0–8.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% by area normalization). A C18 column with a water-acetonitrile gradient (e.g., 10–90% over 20 min) is standard .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₁₁N₂O₂ at 215.0822 Da) .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture, as hygroscopic degradation is common in pyrrolidine derivatives .

- Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect decomposition. If purity drops below 95%, repurify via recrystallization (e.g., using ethanol/water mixtures) .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

Methodological Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-based complexes) during cyclization steps to favor specific diastereomers .

- Diastereoselective Conditions : Adjust reaction solvents (e.g., THF vs. toluene) and temperatures to influence transition states. For example, lower temperatures (–20°C) may enhance selectivity for the (2S,5S) configuration .

- X-ray Crystallography : Resolve ambiguous NMR data by obtaining single-crystal structures, as done for related compounds in .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Combine NMR with 2D techniques (COSY, HSQC) to assign overlapping signals. For instance, pyridyl protons may couple with adjacent carbons, confirmed via HSQC .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to shift/resolve peaks. Acidic protons (e.g., carboxylic –COOH) may broaden in D₂O .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) to validate assignments .

Q. What catalytic mechanisms enable the synthesis of pyridine-pyrrolidine hybrids?

Methodological Answer:

- Multi-Component Reactions : Pyridine-2-carboxylic acid acts as a Brønsted acid catalyst, facilitating imine formation and cyclization via proton transfer. For example, in pyrazolo-pyridine synthesis, the catalyst lowers the activation energy for ring closure .

- Metal Catalysis : Palladium-mediated C–N coupling steps (e.g., Buchwald-Hartwig) enable aryl-pyrrolidine bond formation. Copper(I) iodide accelerates Ullmann-type couplings at 100–120°C .

Q. What are the emerging applications in drug discovery or biochemical studies?

Methodological Answer:

- Metalloenzyme Inhibition : The pyridyl group chelates metal ions (e.g., Zn²⁺ in MMP-9 enzymes), making it a candidate for protease inhibitors. Test via IC₅₀ assays using recombinant enzymes .

- Peptide Mimetics : The pyrrolidine-carboxylic acid backbone mimics proline residues. Use in solid-phase peptide synthesis (SPPS) to study conformational effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.